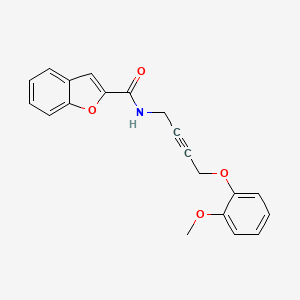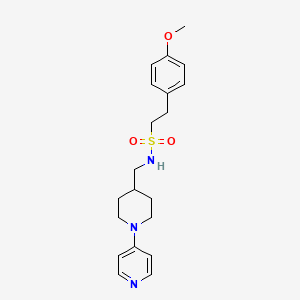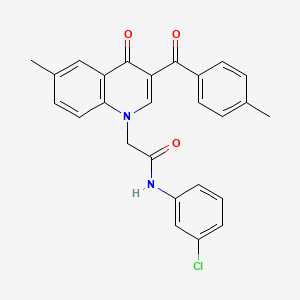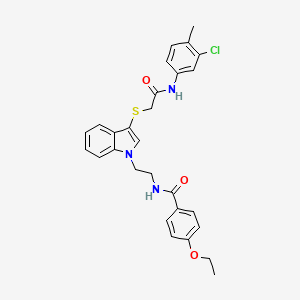
N-(4-amino-3-chlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-3-chlorophenyl)methanesulfonamide is a compound that belongs to the class of methanesulfonamides, characterized by the presence of a sulfonamide group attached to a methane moiety, which is further connected to an aromatic ring with specific substituents. The compound's structure is related to various other methanesulfonamides that have been studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of N-(4-amino-3-chlorophenyl)methanesulfonamide-like compounds often involves the reaction of chlorophenylmethanesulfonamide with different reagents. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, which demonstrate high reactivity and can undergo further reactions such as alkylation . This suggests that similar synthetic strategies could be employed for the synthesis of N-(4-amino-3-chlorophenyl)methanesulfonamide, with appropriate modifications to introduce the amino group at the 4-position of the aromatic ring.
Molecular Structure Analysis
The molecular structure of N-(4-amino-3-chlorophenyl)methanesulfonamide can be inferred from related compounds. For example, N-(2,4-Dichlorophenyl)methanesulfonamide exhibits a conformation where the N-H bond is nearly syn to the ortho-chloro substituent, and the molecules are packed into chains through hydrogen bonding . Similarly, N-(3,4-Dichlorophenyl)methanesulfonamide shows a syn conformation to the meta-chloro group and forms dimers through hydrogen bonding . These structural insights suggest that the N-H bond conformation and hydrogen bonding patterns are important features in the molecular structure of N-(4-amino-3-chlorophenyl)methanesulfonamide.
Chemical Reactions Analysis
Methanesulfonamides, including N-(4-amino-3-chlorophenyl)methanesulfonamide, can participate in various chemical reactions. The presence of the amino group can influence the reactivity of the compound, potentially allowing for selective reactions at the nitrogen or the aromatic ring. For example, bissydnone sulfonamides based on 4,4'-diaminodiphenyl methane can undergo chlorosulfonation and amination, indicating that similar reactions might be applicable to N-(4-amino-3-chlorophenyl)methanesulfonamide . Additionally, the study of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides shows that these compounds can serve as N-acylation reagents, suggesting potential for acylation reactions involving N-(4-amino-3-chlorophenyl)methanesulfonamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-amino-3-chlorophenyl)methanesulfonamide can be deduced from similar compounds. Methanesulfonamides typically exhibit strong hydrogen bonding due to the presence of the sulfonamide group, which can affect their solubility and melting points . The presence of the amino and chloro substituents on the aromatic ring can further influence these properties by altering the polarity and potential for intermolecular interactions. The spectroscopic properties, such as IR and NMR spectra, can be used to confirm the structure of the compound, as seen in the study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, where the structure in the solid state is well-reflected in its FT-IR spectrum .
Applications De Recherche Scientifique
Amino Acid Analysis
One significant application of related compounds involves the analysis of proteins and peptides. For instance, a method utilizing 4 N methanesulfonic acid for hydrolysis offers precise amino acid composition analysis from a single hydrolysate. This process, which includes the determination of half-cystine as S-sulfocysteine, provides close values to theoretical expectations for proteins, showcasing the utility of methanesulfonic acid derivatives in biochemical analysis (Simpson, Neuberger, & Liu, 1976).
Chemoselective N-Acylation Reagents
Research into developing chemoselective N-acylation reagents has led to the creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from compounds like N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These reagents exhibit good chemoselectivity, demonstrating the role of sulfonamide derivatives in synthetic organic chemistry to achieve selective acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Molecular Structure Analysis
The molecular structure and bonding characteristics of various N-(chlorophenyl)methanesulfonamide derivatives have been thoroughly examined. Studies detail the bond parameters, conformation, and hydrogen bonding, which contribute to understanding the compounds' biological activities and interaction potentials. These insights are crucial for designing molecules with specific biological or chemical properties (Gowda, Foro, & Fuess, 2007).
Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This highlights the application of sulfonamide derivatives in developing enzyme inhibitors, offering potential therapeutic avenues. The study also discusses the inhibition mechanism, emphasizing the importance of metal interaction and inhibitor design (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Environmental and Biological Applications
Sulfonamides, including methanesulfonamide derivatives, serve as subjects to study molecular interactions in crystals and solutions, providing insights into sublimation, solubility, solvation, and distribution processes. This research underscores the environmental and pharmacological significance of these compounds, aiding in the development of new materials and drugs (Perlovich et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-amino-3-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKHDQYJIUEXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-chlorophenyl)methanesulfonamide | |
CAS RN |
57165-03-4 |
Source


|
| Record name | N-(4-amino-3-chlorophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)


![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)
![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)
![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)



![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)